
(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester” is a mouthful, but let’s break it down. This compound belongs to the class of carotenoids , which are natural pigments found in plants, algae, and some bacteria. Carotenoids play essential roles in photosynthesis, as well as providing color to fruits, vegetables, and flowers.
Vorbereitungsmethoden
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through a multistep chemical process. One common route involves the condensation of (a precursor) with a under acidic conditions. This reaction forms the polyene backbone of the carotenoid.
Biological Synthesis: Some organisms, such as algae and certain bacteria, can produce carotenoids enzymatically. Genetic engineering of microorganisms can enhance their carotenoid production.
Industrial Production:: Large-scale production typically involves cultivating microorganisms (e.g., Blakeslea trispora or Xanthophyllomyces dendrorhous ) in fermenters. These microorganisms naturally synthesize carotenoids, including our target compound. After fermentation, the carotenoids are extracted and purified.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Carotenoids are susceptible to oxidation due to their conjugated double bonds. Oxidation can lead to color changes and degradation.
Isomerization: Carotenoids can undergo geometric isomerization (e.g., from all-trans to cis forms) under light or heat.
Ester Hydrolysis: The ester group in our compound can be hydrolyzed under acidic or basic conditions.
Oxidation: Oxygen, light, and heat.
Isomerization: UV light or elevated temperatures.
Ester Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products:: The primary product of oxidation is often a carotenoid epoxide , while isomerization leads to different geometric isomers. Ester hydrolysis yields the corresponding carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Chemistry::
Colorants: Carotenoids are used as natural colorants in food, cosmetics, and textiles.
Antioxidants: Their antioxidant properties contribute to health benefits.
Photosensitizers: Carotenoids can act as photosensitizers in photodynamic therapy.
Vision: Carotenoids (e.g., ) are essential for vision and protect against macular degeneration.
Immune System: They support immune function.
Cancer Prevention: Some studies suggest carotenoids reduce cancer risk.
Food: Enhance color and nutritional value.
Wirkmechanismus
Carotenoids serve as antioxidants, quenching harmful free radicals. They also play a role in light absorption during photosynthesis and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Our compound is unique due to its specific methoxy and trimethylphenyl substituents. Similar carotenoids include β-carotene , lycopene , and astaxanthin .
Eigenschaften
Molekularformel |
C23H30O3 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9-,13-12-,16-10-,17-14- |
InChI-Schlüssel |
HQMNCQVAMBCHCO-NEWHPHRFSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C)\C=C/C=C(/C)\C=C/C1=C(C(=C(C=C1C)OC)C)C |
Kanonische SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



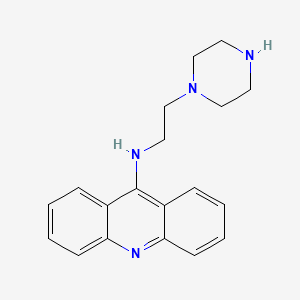
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)

![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)


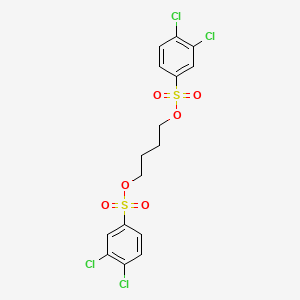
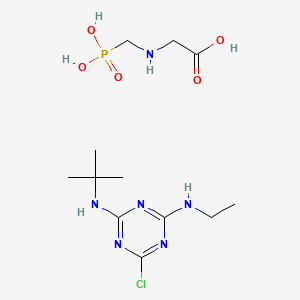
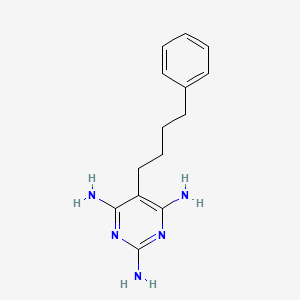
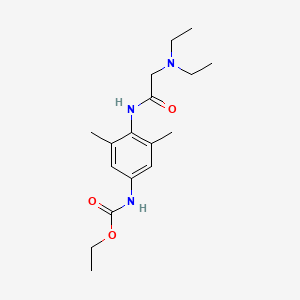

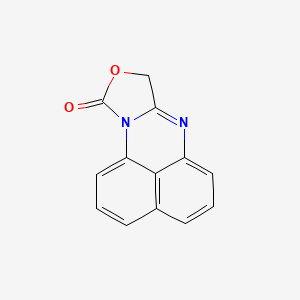
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
